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Compound of Interest

Compound Name: Cobalt-55

Cat. No.: B1212007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted radionuclide therapy is continually evolving, with a pressing need for

theranostic pairs that can accurately predict and deliver therapeutic payloads to cancer cells.

Cobalt-55 (⁵⁵Co), a positron-emitting radionuclide, is emerging as a compelling candidate for

diagnostic imaging in a theranostic partnership with the Auger electron-emitting Cobalt-58m

(⁵⁸mCo). This technical guide provides an in-depth exploration of the core scientific principles

and practical methodologies underpinning the use of ⁵⁵Co in targeted radionuclide therapy

research and development.

Physicochemical Properties of Cobalt-55
Cobalt-55 possesses decay characteristics that make it highly suitable for positron emission

tomography (PET) imaging. A summary of its key quantitative properties is presented in Table

1.
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Property Value Reference

Half-life (t₁⸝₂) 17.53 hours [1][2][3]

Decay Mode
β+ (77%), Electron Capture

(23%)
[1][2][3][4]

Max. β+ Energy 1.5 MeV

Principal Gamma Emissions
511 keV (152%), 931.1 keV

(75%)
[1][2][3][5]

Production of High-Purity Cobalt-55
The production of radionuclidically pure ⁵⁵Co is crucial for its application in

radiopharmaceuticals. Several nuclear reactions can be employed, with the choice often

depending on the available cyclotron infrastructure and desired purity.

Reaction Target Material Advantages Disadvantages

⁵⁴Fe(d,n)⁵⁵Co Enriched ⁵⁴Fe

High cross-section at

low energies,

produces

radionuclidically pure

⁵⁵Co.[1][3]

Requires enriched

iron targets.[1]

⁵⁸Ni(p,α)⁵⁵Co Enriched or Natural Ni
Can be performed on

small cyclotrons.

Co-produces ⁵⁶Co

and ⁵⁷Co at higher

energies.[1][6]

⁵⁶Fe(p,2n)⁵⁵Co Enriched ⁵⁶Fe
Co-produces

undesirable ⁵⁶Co.[6]

Chelation Chemistry and Radiopharmaceutical
Development
The stable incorporation of ⁵⁵Co into a targeting molecule is paramount for in vivo applications.

This is achieved through the use of bifunctional chelators, which securely bind the radiometal
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and are covalently attached to a biological targeting vector such as a peptide or antibody. The

unique coordination chemistry of cobalt allows for stable complexation with various chelators.

[1][2]

Commonly used chelators for cobalt include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-

tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) derivatives.[6] The

choice of chelator can significantly impact the in vivo stability and pharmacokinetic profile of the

resulting radiopharmaceutical.

Preclinical Evaluation of ⁵⁵Co-Based
Radiopharmaceuticals
Preclinical studies are essential to evaluate the efficacy and safety of new

radiopharmaceuticals. These studies typically involve in vitro cell binding and internalization

assays, as well as in vivo biodistribution and imaging studies in animal models.

In Vitro Studies
In vitro experiments using cancer cell lines that overexpress the target receptor are the first

step in evaluating a new ⁵⁵Co-labeled compound. For instance, studies with [⁵⁵Co]Co-NOTA-

NT-20.3 have been conducted on HT29 human colorectal adenocarcinoma cells, which are

known to express the neurotensin receptor 1 (NTSR1).[7] These studies demonstrated the

tracer's ability to bind to its target.

In Vivo Biodistribution and Imaging
Animal models, typically xenografted mice bearing human tumors, are used to assess the in

vivo behavior of the radiopharmaceutical. PET imaging with ⁵⁵Co allows for the visualization of

tumor uptake and clearance from non-target organs over time.[6] Biodistribution studies, where

tissues are harvested and counted for radioactivity, provide quantitative data on the uptake in

various organs, expressed as a percentage of the injected dose per gram of tissue (%ID/g).[8]

For example, in a study with [⁵⁵Co]Co-NT-CB-NOTA in mice with HT29 tumors, high tumor

uptake and favorable tumor-to-background contrast were observed.[2] Similarly, [⁵⁵Co]Co-

DOTATATE has shown improved imaging characteristics compared to other radiolabeled

somatostatin analogues in preclinical models.[3]
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Dosimetry
Dosimetry calculations are critical for estimating the radiation dose delivered to different organs

and the whole body. These calculations are based on the biodistribution data and the decay

properties of the radionuclide. The Medical Internal Radiation Dose (MIRD) formalism is

commonly used for this purpose.[7][9] Human S-values, which represent the absorbed dose to

a target organ per decay in a source organ, are often obtained from resources like OpenDose.

[7] In a pilot study, the absorbed dose to the tumor and kidneys from [⁵⁸mCo]Co-NOTA-NT-

20.3, with dosimetry informed by ⁵⁵Co imaging, were calculated to be 0.6 Gy and 0.8 Gy,

respectively, for a 110 MBq administration.[7]

Experimental Protocols
Production and Purification of ⁵⁵Co
A common method for producing ⁵⁵Co is the deuteron irradiation of enriched ⁵⁴Fe targets.[1]

[10]

Target Preparation: Enriched ⁵⁴Fe is electroplated onto a suitable backing material.

Irradiation: The target is irradiated with deuterons at a specific energy (e.g., 12 MeV).[10]

Separation: After irradiation, the ⁵⁵Co is separated from the target material and any metallic

impurities using techniques like cation exchange and extraction chromatography.[11]

Quality Control: The final product is tested for radionuclidic purity, radiochemical purity, and

specific activity.

Radiolabeling of a Targeting Peptide (e.g., NT-Sarcage)
with ⁵⁵Co
The following is a generalized protocol for radiolabeling a peptide with ⁵⁵Co.

Reagent Preparation:

Prepare a solution of the targeting peptide (e.g., NT-Sarcage) in a suitable buffer (e.g., pH

8).
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Reconstitute the purified ⁵⁵Co in 0.01 M HCl.[11]

Prepare a solution of a radioprotectant/stabilizer (e.g., sodium gentisate).

Radiolabeling Reaction:

In a reaction vial, combine the peptide solution, the ⁵⁵Co solution, and the stabilizer.

Incubate the reaction mixture at an elevated temperature (e.g., 85°C) for a specific

duration (e.g., 2.5 hours).[12] The optimal pH, temperature, and time can vary depending

on the chelator and peptide.[12]

Purification: The radiolabeled peptide is purified from unreacted ⁵⁵Co and other impurities

using methods like solid-phase extraction (e.g., C18 cartridge).

Quality Control: The radiochemical purity of the final product is determined using techniques

such as radio-HPLC.

In Vivo Biodistribution Study in a Murine Xenograft
Model
This protocol outlines the key steps for a typical in vivo biodistribution study.

Animal Model: Female athymic nude mice are inoculated with a human cancer cell line (e.g.,

HT29) to establish tumors.[7]

Radiopharmaceutical Administration: The ⁵⁵Co-labeled radiopharmaceutical is administered

to the tumor-bearing mice, typically via tail vein injection.[8]

Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, and

48 hours) to assess the change in biodistribution over time.[8]

Tissue Harvesting: At each time point, blood is collected, and major organs and the tumor

are excised, weighed, and placed in counting tubes.

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a

gamma counter.
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Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated

for each organ.

Signaling Pathways and Experimental Workflows
To visualize the complex biological and experimental processes involved in the development of

⁵⁵Co-based radiopharmaceuticals, the following diagrams have been generated using the DOT

language.
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Caption: General experimental workflow for the development of a ⁵⁵Co-based

radiopharmaceutical.
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Caption: Simplified signaling pathway of the Neurotensin Receptor 1 (NTSR1).
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Caption: Key signaling pathways activated by the Somatostatin Receptor 2 (SSTR2).
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Conclusion and Future Directions
Cobalt-55 is a highly promising radionuclide for PET imaging, forming a powerful theranostic

pair with Cobalt-58m for targeted radionuclide therapy. Its favorable decay characteristics,

coupled with well-established chelation chemistry, enable the development of highly specific

radiopharmaceuticals. Preclinical studies have demonstrated the potential of ⁵⁵Co-labeled

agents for imaging various cancers.

Future research will likely focus on the clinical translation of these agents, requiring scalable

production methods for high-purity ⁵⁵Co and rigorous evaluation in human clinical trials. The

continued development of novel targeting vectors and optimized chelation strategies will further

expand the utility of Cobalt-55 in precision oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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